molecular formula C12H14N2O4 B15211067 5-Oxopyrrolidin-3-yl (4-methoxyphenyl)carbamate CAS No. 88015-92-3

5-Oxopyrrolidin-3-yl (4-methoxyphenyl)carbamate

Cat. No.: B15211067
CAS No.: 88015-92-3
M. Wt: 250.25 g/mol
InChI Key: WFLWRVSDJCKTKH-UHFFFAOYSA-N
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Description

5-Oxopyrrolidin-3-yl (4-methoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidinone ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxopyrrolidin-3-yl (4-methoxyphenyl)carbamate typically involves the reaction of 4-methoxyphenyl isocyanate with 5-oxopyrrolidine-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Methoxyphenyl isocyanate+5-Oxopyrrolidine-3-carboxylic acid5-Oxopyrrolidin-3-yl (4-methoxyphenyl)carbamate\text{4-Methoxyphenyl isocyanate} + \text{5-Oxopyrrolidine-3-carboxylic acid} \rightarrow \text{this compound} 4-Methoxyphenyl isocyanate+5-Oxopyrrolidine-3-carboxylic acid→5-Oxopyrrolidin-3-yl (4-methoxyphenyl)carbamate

The reaction is usually conducted in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Oxopyrrolidin-3-yl (4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-Oxopyrrolidin-3-yl (4-methoxyphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Oxopyrrolidin-3-yl (4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-{1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}carbamate
  • ®-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate

Uniqueness

5-Oxopyrrolidin-3-yl (4-methoxyphenyl)carbamate is unique due to its specific structural features, such as the combination of a pyrrolidinone ring and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

88015-92-3

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

(5-oxopyrrolidin-3-yl) N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C12H14N2O4/c1-17-9-4-2-8(3-5-9)14-12(16)18-10-6-11(15)13-7-10/h2-5,10H,6-7H2,1H3,(H,13,15)(H,14,16)

InChI Key

WFLWRVSDJCKTKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)OC2CC(=O)NC2

Origin of Product

United States

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